molecular formula C8H12Cl2N4 B2368142 2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride CAS No. 2155852-89-2

2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride

Cat. No.: B2368142
CAS No.: 2155852-89-2
M. Wt: 235.11
InChI Key: QDEBDZFDRRYXLI-UHFFFAOYSA-N
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Description

2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride: is a versatile chemical compound utilized in various scientific research fields. Its unique properties make it suitable for applications in drug discovery, bioimaging, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride typically involves the reaction of isonicotinonitrile with 2-aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives, such as nitro or hydroxyl compounds.

    Reduction: Production of reduced forms, such as amines or alcohols.

    Substitution: Generation of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: 2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is employed in the study of cellular processes and molecular interactions. It can be used as a probe to investigate the behavior of biological systems.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic research.

Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in catalysis and material science.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • **2-((2-Aminoethyl)amino)pyridine
  • **2-((2-Aminoethyl)amino)benzene
  • **2-((2-Aminoethyl)amino)quinoline

Comparison: 2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride stands out due to its unique combination of an isonicotinonitrile core with an aminoethylamine moiety. This structure imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.

Properties

IUPAC Name

2-(2-aminoethylamino)pyridine-4-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-2-4-12-8-5-7(6-10)1-3-11-8;;/h1,3,5H,2,4,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEBDZFDRRYXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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